[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzisoxazole core, a piperazine ring, and a dichlorobenzyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE typically involves multiple steps, including the formation of the benzisoxazole core, the introduction of the piperazine ring, and the attachment of the dichlorobenzyl group. Common synthetic routes may involve:
Formation of Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Piperazine Ring: This step often involves nucleophilic substitution reactions.
Attachment of Dichlorobenzyl Group: This can be done using Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the piperazine and benzisoxazole components.
3,4-Dichlorobenzyl chloride: Similar in structure but used primarily as an intermediate in organic synthesis.
Uniqueness
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE is unique due to its combination of a benzisoxazole core, a piperazine ring, and a dichlorobenzyl group.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-15-6-5-13(11-16(15)21)12-23-7-9-24(10-8-23)19(25)18-14-3-1-2-4-17(14)26-22-18/h5-6,11H,1-4,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCRVGKDUMHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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